

Isoxazole-5-carboxylic acid CAS number and molecular weight

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Compound of Interest

Compound Name: *Isoxazole-5-carboxylic acid*

Cat. No.: *B057457*

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An In-Depth Technical Guide to Isoxazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoxazole-5-carboxylic acid, a heterocyclic organic compound, serves as a crucial building block in medicinal chemistry and drug discovery. Its rigid isoxazole scaffold is a key feature in a variety of biologically active molecules. While the parent compound is primarily a synthetic intermediate, its derivatives have demonstrated a wide spectrum of pharmacological activities, including analgesic, anti-inflammatory, and antimicrobial effects.^[1] This technical guide provides a comprehensive overview of the core physicochemical properties of **Isoxazole-5-carboxylic acid**, a representative synthetic protocol for a related analogue, and an illustrative signaling pathway for one of its biologically significant derivatives.

Core Data and Physicochemical Properties

Isoxazole-5-carboxylic acid is a white to slightly yellow powder.^{[2][3]} Key quantitative data for this compound are summarized in the table below.

| Property | Value | Source(s) |
|-------------------|---|--------------------|
| CAS Number | 21169-71-1 | [1][2][3][4][5][6] |
| Molecular Formula | C ₄ H ₃ NO ₃ | [1][3][4] |
| Molecular Weight | 113.07 g/mol | [1][4][6] |
| Melting Point | 144-148 °C | [3][7] |
| Boiling Point | 211.74 °C (estimate) | [3] |
| Density | 1.5808 (estimate) | [3] |
| pKa | 2.29 ± 0.10 (Predicted) | [2][3] |
| Water Solubility | Slightly soluble | [2][3][7] |

Synthesis and Experimental Protocols

The synthesis of **Isoxazole-5-carboxylic acid** can be achieved through several routes, notably via the dehydration of 5-trichloromethylisoxazole or the lithiation and subsequent carboxylation of 5-chloroisoxazoles.[1][6] Detailed experimental protocols for the parent compound are not readily available in the public domain. However, to illustrate a typical synthetic workflow for a functionally similar isoxazole derivative, a detailed, three-step protocol for the synthesis of 5-amino-3-methyl-isoxazole-4-carboxylic acid is provided below.[8]

Representative Experimental Protocol: Synthesis of 5-amino-3-methyl-isoxazole-4-carboxylic acid[8]

Step 1: Synthesis of Ethyl 2-cyano-3-ethoxybut-2-enoate (P1)

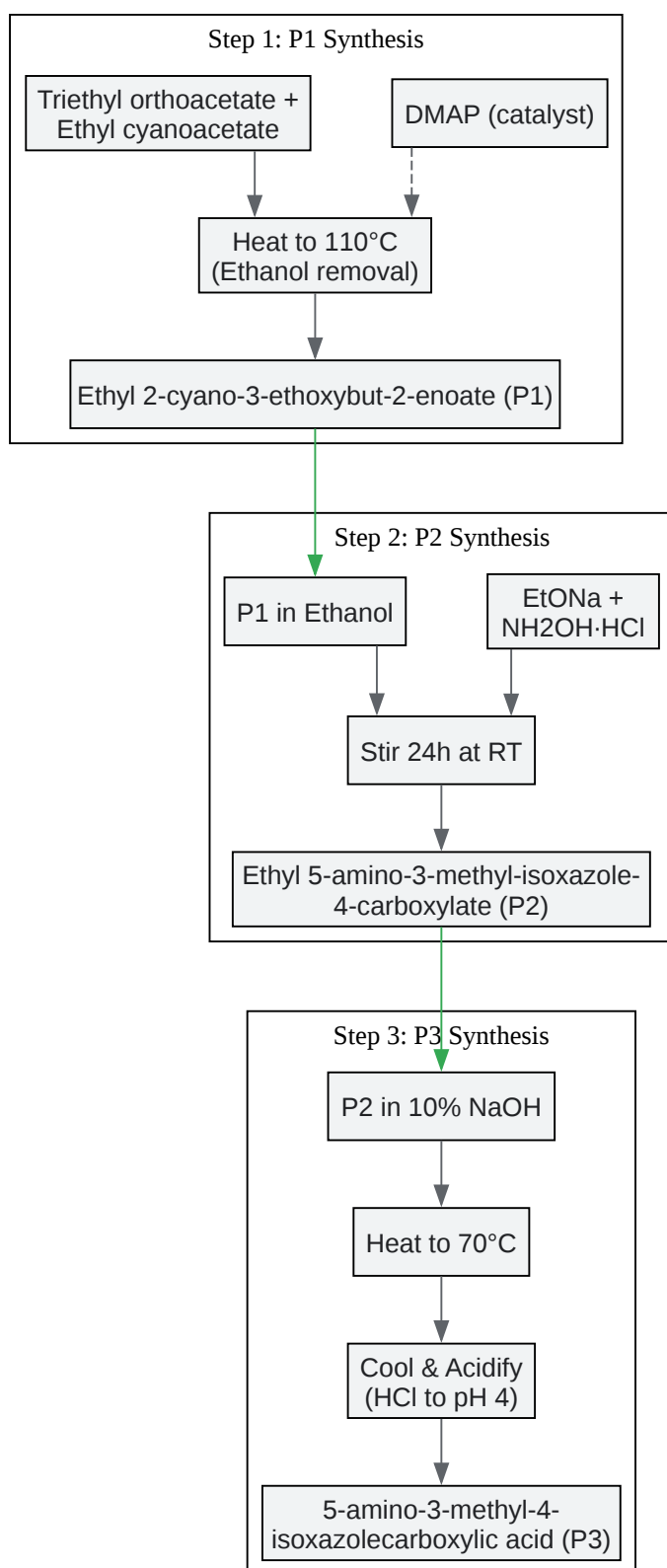
- Mix triethyl orthoacetate with ethyl cyanoacetate (1:1 molar ratio) in a round-bottom flask.
- Add a catalytic amount of 4-Dimethylaminopyridine (DMAP).
- Heat the mixture to 110 °C, simultaneously removing the ethanol formed during the reaction.
- After cooling, filter the resulting precipitate and wash with a 10% HCl solution.

Step 2: Synthesis of Ethyl 5-amino-3-methyl-isoxazole-4-carboxylate (P2)

- Dissolve the intermediate P1 in ethanol.
- Add the solution to a mixture of sodium ethoxide (EtONa) and hydroxylamine hydrochloride ($\text{NH}_2\text{OH}\cdot\text{HCl}$) in ethanol.
- Stir the mixture for 24 hours at room temperature.
- Evaporate the excess ethanol.
- Filter the resulting precipitate, wash with water, and dry.

Step 3: Synthesis of 5-amino-3-methyl-4-isoxazolecarboxylic acid (P3)

- Dissolve the solid intermediate P2 in a 10% sodium hydroxide (NaOH) solution.
- Heat the mixture to 70 °C.
- Cool the mixture and add hydrochloric acid (HCl) to adjust the pH to 4.
- Filter the final precipitate, wash with water, and dry to yield the product.



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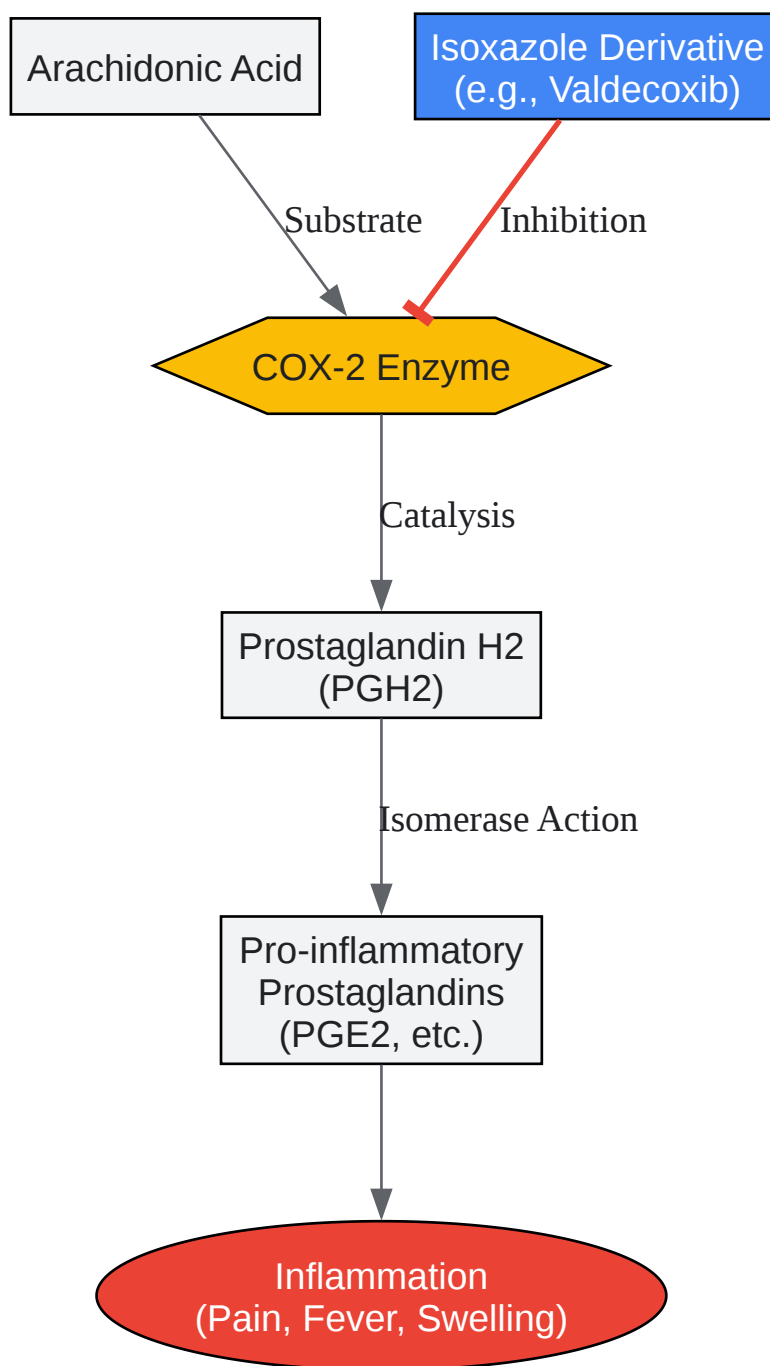
A representative workflow for the synthesis of an isoxazole derivative.

Biological Activity and Signaling Pathways

While **Isoxazole-5-carboxylic acid** itself is not extensively studied for direct biological activity, its derivatives are prominent in pharmacological research. A significant area of investigation is their role as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.^{[9][10][11]}

The COX-2 enzyme is typically induced during inflammation and catalyzes the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.^{[11][12]} Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1 enzyme.^{[11][12]} Many isoxazole-containing compounds, such as Valdecoxib, are designed as selective COX-2 inhibitors.

The mechanism involves the isoxazole derivative binding to the active site of the COX-2 enzyme, preventing arachidonic acid from entering. This blockage inhibits the synthesis of prostaglandin H₂, the precursor to various pro-inflammatory prostaglandins.



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